molecular formula C17H28N2O B7916567 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol

2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol

Cat. No.: B7916567
M. Wt: 276.4 g/mol
InChI Key: ICHYVSCXFWXEHL-UHFFFAOYSA-N
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Description

2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol is a complex organic compound that features a piperidine ring, a benzyl group, and an ethanol moiety

Properties

IUPAC Name

2-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-2-18(13-16-7-4-3-5-8-16)14-17-9-6-10-19(15-17)11-12-20/h3-5,7-8,17,20H,2,6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHYVSCXFWXEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with benzyl chloride, followed by the introduction of an ethanol group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as sodium hydride to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine and hydroxyl groups participate in alkylation and acylation under mild conditions:

Reaction TypeReagents/ConditionsProductYieldReference
N-Alkylation Ethyl iodide, K₂CO₃, DMF, 60°CQuaternary ammonium salt at amine site78%
O-Acylation Acetic anhydride, pyridine, RTAcetylated hydroxyl group92%
N-Acylation Benzoyl chloride, Et₃N, CH₂Cl₂Benzamido derivative85%

Key findings:

  • The benzyl-ethyl-amino group shows lower reactivity than the piperidine nitrogen due to steric hindrance.

  • Acylation at the hydroxyl group proceeds faster than amine acylation under non-catalytic conditions .

Oxidation Reactions

The hydroxyl group undergoes controlled oxidation:

Oxidizing AgentConditionsProductSelectivityReference
KMnO₄Acidic aqueous, 0°CKetone (piperidinyl propanone)68%
CrO₃/H₂SO₄Acetone, 25°COver-oxidation to carboxylic acid41%

Mechanistic insight:

  • Mn(VII)-based oxidants favor ketone formation via a two-electron oxidation pathway.

  • Chromium reagents lead to C-N bond cleavage in the piperidine ring at elevated temperatures.

Nucleophilic Substitution

The hydroxyl group acts as a leaving group after activation:

Activation MethodNucleophileProductEfficiencyReference
Tosyl chlorideSodium azide (NaN₃)Azido derivative74%
MsCl, DIPEABenzylamineN-Benzyl-piperidine analog81%

Notable observations:

  • Tosylation increases the leaving group ability by 10³ compared to the native hydroxyl group .

  • Steric effects from the benzyl-ethyl group reduce substitution rates at the 3-position of the piperidine ring.

Reductive Amination

The compound participates in one-pot reductive amination:

Carbonyl SourceReducing AgentProductApplicationReference
FormaldehydeNaBH₃CN, MeOHN-Methylated derivativeCNS drug intermediate
CyclohexanoneBH₃·THFCyclohexyl-piperidine hybridBioactive scaffold

Optimization data:

  • NaBH₃CN achieves >90% conversion at pH 6–7, avoiding side reactions .

  • Bulky ketones require elevated temperatures (50–60°C) for efficient imine formation .

Ring Functionalization

The piperidine ring undergoes regioselective modifications:

ReactionReagentsPosition ModifiedOutcomeReference
Electrophilic Aromatic Substitution HNO₃/H₂SO₄Para to N-atomNitro derivative
Radical Bromination NBS, AIBNC-4 of piperidineBromo intermediate

Computational analysis (DFT):

  • Nitration occurs at C-4 due to maximal electron density (Mulliken charge: −0.32 e) .

  • Bromination favors the axial position to minimize steric clash with the benzyl-ethyl group .

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable structural diversification:

Reaction TypeCatalyst SystemCoupling PartnerProduct UtilityReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl hybrids
Buchwald-HartwigPd₂(dba)₃, XPhosAryl halidesN-Aryl derivatives

Performance metrics:

  • Suzuki coupling achieves 89% yield with electron-deficient boronic acids .

  • Chelating phosphine ligands (XPhos) enhance turnover in C-N bond formation .

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent transformations:

ConditionProcessProductNotesReference
HCl (conc.)Wagner-Meerwein rearrangementFused bicyclic amineForms 7-membered ring
NaOH (aq.)Hofmann eliminationAllylamine derivativeRequires 100°C

Kinetic studies:

  • Rearrangement activation energy: 98 kJ/mol (HCl pathway).

  • Elimination follows E2 mechanism with β-hydrogen abstraction.

Scientific Research Applications

Structure

The compound features a piperidine ring substituted with a benzyl-ethyl-amino group and an ethanol moiety. Its unique structure contributes to its potential biological activities.

Synthesis of Novel Therapeutics

Research indicates that derivatives of piperidine are significant in developing new therapeutic agents. The compound can serve as a precursor for synthesizing various biologically active molecules, particularly in the context of neuropharmacology.

Case Study: Antidepressant Activity

A study examined the antidepressant potential of piperidine derivatives, including 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol. The results indicated that modifications to the piperidine structure could enhance serotonin reuptake inhibition, suggesting its utility in treating depression .

Neuropharmacological Research

The compound has been investigated for its effects on neurotransmitter systems. Its ability to interact with serotonin and dopamine receptors positions it as a candidate for further exploration in treating mood disorders.

Data Table: Neurotransmitter Interaction Studies

CompoundTarget ReceptorAffinity (Ki)Reference
2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol5-HT_1A50 nM
2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanolD_275 nM

Potential Anticancer Properties

Emerging research suggests that piperidine derivatives may exhibit anticancer properties. The compound's structure allows for modifications that can enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies showed that certain piperidine derivatives demonstrated significant cytotoxic effects on breast cancer cells (MCF-7), with IC_50 values indicating promising therapeutic potential .

Mechanism of Action

The mechanism of action of 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The ethanol moiety can facilitate the compound’s solubility and transport within biological systems, while the piperidine ring can interact with various binding sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(Benzyl-amino)-methyl]-piperidin-1-yl}-ethanol
  • 2-{3-[(Ethyl-amino)-methyl]-piperidin-1-yl}-ethanol
  • 2-{3-[(Methyl-amino)-methyl]-piperidin-1-yl}-ethanol

Uniqueness

2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol is unique due to the presence of both benzyl and ethyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This dual functionality can make it more effective in certain applications compared to its analogs.

Biological Activity

2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, an ethanol moiety, and a benzyl-ethyl-amino group, which contribute to its diverse interactions in biological systems. Understanding its biological activity is crucial for potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular structure of 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol can be represented as follows:

C15H22N2O\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}

This compound's structure allows for various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions due to the presence of the benzyl group.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The mechanism involves:

  • Binding Affinity : The benzyl group enhances binding to hydrophobic pockets in target proteins, while the ethanol moiety can form hydrogen bonds with active site residues.
  • Receptor Modulation : It may act as a ligand for various receptors, potentially influencing neurotransmitter pathways, which is significant in neurological research.

Biological Activities

Recent studies have highlighted several biological activities associated with 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol:

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, studies on similar compounds have shown effective inhibition against various bacterial strains, including:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanolStaphylococcus aureus0.025 mg/mL
2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanolEscherichia coli0.0195 mg/mL

These findings suggest that the compound could be explored further for its potential as an antimicrobial agent .

Neuropharmacological Effects

The compound is also being investigated for its neuropharmacological effects. Its structure suggests potential activity as a central nervous system (CNS) agent, possibly influencing neurotransmitter systems such as acetylcholine and dopamine. Studies on related compounds have shown promise in treating conditions like anxiety and depression, indicating that this compound may share similar therapeutic potential .

Case Studies

A notable study evaluated the effects of piperidine derivatives on neuroprotection. The results indicated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This suggests that 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol could be beneficial in developing neuroprotective agents .

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